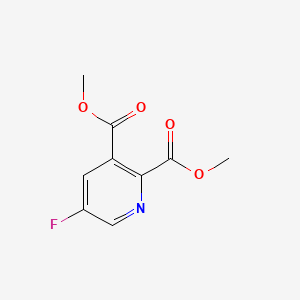

Dimethyl 5-fluoropyridine-2,3-dicarboxylate

Description

BenchChem offers high-quality Dimethyl 5-fluoropyridine-2,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-fluoropyridine-2,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 5-fluoropyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCFMOIVNGROIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729601 | |

| Record name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155702-14-0 | |

| Record name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 5-fluoropyridine-2,3-dicarboxylate synthesis and properties

An In-depth Technical Guide to Dimethyl 5-fluoropyridine-2,3-dicarboxylate: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated building blocks offer a unique combination of electronic and steric properties that can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of a molecule. Among these valuable synthons, Dimethyl 5-fluoropyridine-2,3-dicarboxylate has emerged as a crucial intermediate for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a polysubstituted pyridine derivative. The presence of a fluorine atom and two dimethyl ester groups on the pyridine ring imparts specific properties that are critical for its use in further chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Dimethyl 5-fluoropyridine-2,3-dicarboxylate is presented in the table below.

| Property | Value | Source |

| CAS Number | 155702-14-0 | [1] |

| Molecular Formula | C₉H₈FNO₄ | Inferred from structure |

| Molecular Weight | 213.16 g/mol | Inferred from formula |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. |

Spectroscopic Characteristics

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two methyl ester groups. The fluorine atom at the 5-position will cause splitting of the adjacent proton signals. The two methyl groups of the ester functionalities would likely appear as singlets in the region of δ 3.7-4.0 ppm. The aromatic protons would appear further downfield, with their coupling constants providing information about their relative positions.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbon atoms bonded to the electronegative fluorine, nitrogen, and oxygen atoms will be shifted downfield. The carbonyl carbons of the ester groups will appear at the lower end of the spectrum, typically in the range of 160-170 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (around 1700-1750 cm⁻¹). There will also be characteristic peaks for C-F, C-N, and C-O bond vibrations, as well as aromatic C-H stretching.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy and carbonyl groups from the ester functionalities.

Synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate

The synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate is typically achieved through a multi-step process. A common and logical synthetic strategy involves the initial synthesis of the corresponding dicarboxylic acid, followed by esterification.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process, starting from a suitable fluorinated quinoline precursor.

Caption: General synthetic workflow for Dimethyl 5-fluoropyridine-2,3-dicarboxylate.

Step 1: Synthesis of 5-Fluoropyridine-2,3-dicarboxylic acid

The precursor, 5-Fluoropyridine-2,3-dicarboxylic acid (CAS No: 1479-96-5), is a valuable intermediate in its own right, with applications in the pharmaceutical and agrochemical industries.[3] A plausible method for its preparation is the oxidation of 3-fluoroquinoline.[4]

Experimental Protocol: Oxidation of 3-Fluoroquinoline

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Charge the flask with 3-fluoroquinoline and a suitable oxidizing agent. A common method for the oxidation of quinolines to pyridine-dicarboxylic acids involves the use of potassium permanganate or ozone.[4]

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium or a suitable solvent system. The temperature and reaction time will depend on the chosen oxidizing agent and should be carefully controlled.

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up to remove the oxidant byproducts. This may involve filtration and acidification of the aqueous solution to precipitate the dicarboxylic acid.

-

Purification: The crude 5-fluoropyridine-2,3-dicarboxylic acid can be purified by recrystallization from a suitable solvent to yield the pure product.

Causality Behind Experimental Choices:

-

Choice of Starting Material: 3-Fluoroquinoline is a logical precursor as its oxidation cleaves the benzene ring, leaving the fluorinated pyridine ring intact with the desired carboxylic acid functionalities at the 2 and 3 positions.

-

Oxidizing Agent: The choice of a strong oxidizing agent is necessary to break the aromaticity of the benzene portion of the quinoline ring. The specific conditions need to be carefully controlled to avoid over-oxidation and degradation of the desired product.

Step 2: Esterification to Dimethyl 5-fluoropyridine-2,3-dicarboxylate

The final step is the esterification of the synthesized 5-fluoropyridine-2,3-dicarboxylic acid to yield the target dimethyl ester. This is a standard Fischer esterification reaction.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-fluoropyridine-2,3-dicarboxylic acid in an excess of anhydrous methanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride (generated in situ from acetyl chloride).

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to afford pure Dimethyl 5-fluoropyridine-2,3-dicarboxylate.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as both the reactant and the solvent drives the equilibrium of the reversible esterification reaction towards the product side.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Reactivity and Applications in Drug Development

The chemical reactivity of Dimethyl 5-fluoropyridine-2,3-dicarboxylate is dictated by its three key functional groups: the fluorinated pyridine ring and the two ester moieties.

Sources

- 1. diMethyl 5-fluoropyridine-2,3-dicarboxylate | 155702-14-0 [chemicalbook.com]

- 2. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethyl 5-fluoropyridine-2,3-dicarboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 5-fluoropyridine-2,3-dicarboxylate, a key building block in medicinal chemistry and materials science. The following sections detail the predicted and expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The interpretations are grounded in fundamental principles and comparative analysis with structurally related compounds, offering researchers and drug development professionals a robust framework for the characterization of this and similar molecules.

Introduction

Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a substituted pyridine derivative with significant potential in the synthesis of novel pharmaceutical agents and functional materials. The presence of a fluorine atom can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1][2] The dicarboxylate functionality provides versatile handles for further chemical modifications.[3] Accurate and unambiguous characterization of this compound is paramount for its effective utilization, and this is primarily achieved through a combination of modern spectroscopic techniques. This guide will elucidate the expected spectroscopic signatures of Dimethyl 5-fluoropyridine-2,3-dicarboxylate.

Molecular Structure and Spectroscopic Overview

The structural formula of Dimethyl 5-fluoropyridine-2,3-dicarboxylate is presented below. The molecule consists of a pyridine ring substituted with a fluorine atom at the 5-position and two methyl ester groups at the 2- and 3-positions. This arrangement of functional groups gives rise to a unique and predictable set of spectroscopic data.

Caption: Molecular Structure of Dimethyl 5-fluoropyridine-2,3-dicarboxylate.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For Dimethyl 5-fluoropyridine-2,3-dicarboxylate, we expect to see signals for the two aromatic protons on the pyridine ring and the six protons of the two methyl ester groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 - 8.8 | Doublet of doublets (dd) | ~2.5, ~0.8 | H-6 |

| ~8.2 - 8.4 | Doublet of doublets (dd) | ~8.0, ~2.5 | H-4 |

| ~3.9 - 4.0 | Singlet | - | -OCH₃ (C2-ester) |

| ~3.9 - 4.0 | Singlet | - | -OCH₃ (C3-ester) |

Interpretation and Experimental Considerations:

-

Aromatic Protons: The two protons on the pyridine ring, H-4 and H-6, are expected to appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing ester groups. The fluorine atom at the 5-position will introduce additional coupling. H-6 is expected to show a small coupling to the fluorine (⁴JHF) and a small coupling to H-4 (⁴JHH). H-4 will show a larger coupling to the fluorine (³JHF) and the same small coupling to H-6. For a related compound, 5-bromopyridine-2,3-dicarboxylic acid, the aromatic protons are predicted at δ 8.90 and 8.43.[3] The electron-withdrawing nature of fluorine is expected to shift these signals slightly.

-

Methyl Ester Protons: The two methyl ester groups are in different chemical environments and could potentially appear as two separate singlets. However, their electronic environments are quite similar, so it is also possible they will appear as a single singlet integrating to six protons. Typically, methyl ester protons appear in the δ 3.7-4.0 ppm region.[3]

Caption: Predicted ¹H-¹H and ¹H-¹⁹F couplings in Dimethyl 5-fluoropyridine-2,3-dicarboxylate.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Dimethyl 5-fluoropyridine-2,3-dicarboxylate will give a distinct signal.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (C2-ester) |

| ~164 | C=O (C3-ester) |

| ~158 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~148 (d, ³JCF ≈ 5 Hz) | C-6 |

| ~145 | C-2 |

| ~125 (d, ²JCF ≈ 20 Hz) | C-4 |

| ~122 | C-3 |

| ~53 | -OCH₃ (C2-ester) |

| ~53 | -OCH₃ (C3-ester) |

Interpretation and Experimental Considerations:

-

Carbonyl Carbons: The two ester carbonyl carbons are expected to resonate in the downfield region, typically around 160-170 ppm.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom, the ester groups, and the fluorine atom. The carbon directly attached to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF). The adjacent carbons (C-4 and C-6) will exhibit smaller two- and three-bond couplings, respectively. The chemical shifts of pyridine carbons typically range from 120-150 ppm.[4][5]

-

Methyl Carbons: The methyl carbons of the ester groups are expected to appear in the upfield region, around 50-55 ppm.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 227 | [M]⁺ (Molecular Ion) |

| 196 | [M - OCH₃]⁺ |

| 168 | [M - COOCH₃]⁺ |

| 138 | [M - COOCH₃ - OCH₃]⁺ |

Interpretation and Fragmentation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 227, corresponding to the molecular weight of the compound (C₉H₈FNO₄).

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment through the loss of the ester functionalities. Common fragmentation pathways include the loss of a methoxy radical (•OCH₃, 31 Da) to give a peak at m/z 196, or the loss of a carbomethoxy radical (•COOCH₃, 59 Da) to give a peak at m/z 168. Subsequent fragmentations can also occur. For comparison, the related Dimethyl pyridine-2,3-dicarboxylate shows a molecular ion at m/z 195.[6]

Caption: Predicted major fragmentation pathways for Dimethyl 5-fluoropyridine-2,3-dicarboxylate in EI-MS.

Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2960-2850 | C-H stretch (aliphatic, -OCH₃) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) |

| ~1250-1200 | C-O stretch (ester) |

| ~1100-1000 | C-F stretch |

Interpretation and Experimental Considerations:

-

Carbonyl Stretch: A strong absorption band around 1730 cm⁻¹ is a key indicator of the ester carbonyl groups. The presence of two ester groups may lead to a broadening of this peak or the appearance of a shoulder.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

-

C-O Stretch: The C-O single bond stretches of the ester groups will appear as strong bands in the 1300-1100 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), deposit a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Synthesis and Characterization Workflow

A plausible synthetic route to Dimethyl 5-fluoropyridine-2,3-dicarboxylate could involve the esterification of 5-fluoropyridine-2,3-dicarboxylic acid.[1] The general workflow for the synthesis and subsequent characterization is outlined below.

Sources

- 1. Cas 1479-96-5,5-fluoropyridine-2,3-dicarboxylic acid | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 6. 2,3-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]

An In-Depth Technical Guide to the Reactivity of Dimethyl 5-fluoropyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, derived from an electron-deficient pyridine core, a reactive fluorine substituent, and two modifiable ester groups, make it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its core reactivity, including nucleophilic aromatic substitution (SNAr), hydrolysis, and amide formation. Mechanistic principles, field-proven experimental protocols, and strategic applications are detailed to empower researchers in leveraging this potent building block for drug discovery and advanced material design.

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing as a core motif in numerous natural products and FDA-approved drugs.[1][2] Its electron-deficient nature and hydrogen bonding capabilities are crucial for molecular recognition at biological targets.[3] The strategic incorporation of fluorine into such scaffolds can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4]

Dimethyl 5-fluoropyridine-2,3-dicarboxylate merges these valuable features into a single, highly versatile building block. The molecule's reactivity is governed by three key structural elements:

-

The Pyridine Ring: An electron-deficient aromatic system that is susceptible to nucleophilic attack.

-

The C-5 Fluoro Substituent: Positioned at a site activated by the ring nitrogen, the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

-

The C-2 and C-3 Dimethyl Dicarboxylate Groups: These esters act as valuable synthetic handles, allowing for subsequent modifications such as hydrolysis to dicarboxylic acids and coupling to form amides, enabling the construction of diverse molecular libraries.

This guide will dissect the principal reactions of this compound, providing both the theoretical basis and practical methodologies for its effective utilization.

Synthesis of the Core Scaffold

While multiple routes to functionalized fluoropyridines exist, a common strategy involves the late-stage fluorination of a pyridine precursor or building the ring from fluorinated fragments.[5][6] A plausible and effective laboratory-scale synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate can be envisioned by analogy to its 5-bromo counterpart, which involves the direct halogenation of the parent diester.[7]

A general approach would involve the synthesis of Dimethyl pyridine-2,3-dicarboxylate, followed by a regioselective electrophilic fluorination.

Proposed Synthetic Pathway:

-

Oxidation: Oxidation of a readily available starting material like quinoline can produce 2,3-pyridinedicarboxylic acid.[8]

-

Esterification: The resulting diacid is then esterified, typically using methanol under acidic conditions (e.g., H₂SO₄) or via the acid chloride, to yield Dimethyl pyridine-2,3-dicarboxylate.

-

Fluorination: The final step is a regioselective electrophilic fluorination. Reagents like Selectfluor® (F-TEDA-BF₄) are designed for this purpose, targeting electron-rich positions. However, given the electron-withdrawing nature of the esters, directing fluorination to the C-5 position can be challenging and may require careful optimization of conditions or an alternative strategy, such as one starting from a pre-fluorinated precursor.

Core Reactivity and Mechanistic Insights

The synthetic utility of Dimethyl 5-fluoropyridine-2,3-dicarboxylate stems from the distinct reactivity of its functional groups. These reactions can often be performed sequentially to achieve complex molecular designs.

Nucleophilic Aromatic Substitution (SNAr) at C-5

The most prominent reaction of this scaffold is the displacement of the C-5 fluorine atom by a nucleophile. This reaction is highly efficient due to the electronic properties of the fluoropyridine ring.

Causality and Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9]

-

Nucleophilic Attack: The pyridine ring is electron-deficient, which facilitates the attack of a nucleophile at the carbon atom bearing the fluorine. The positions ortho and para (C-2, C-4, C-6) to the ring nitrogen are particularly activated.[9] The attack breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization and Elimination: This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom—a key stabilizing factor.[9] In the subsequent, rapid step, the aromaticity is restored by the elimination of the fluoride ion, which is an excellent leaving group.

While concerted SNAr mechanisms have been studied, the classical two-step pathway is widely accepted for highly activated systems like this one.[10]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to Dimethyl 5-fluoropyridine-2,3-dicarboxylate: From Historical Discovery to Modern Synthesis

Foreword: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry and agrochemical development, the introduction of fluorine into heterocyclic scaffolds represents a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic character—have rendered fluorinated building blocks indispensable. Among these, Dimethyl 5-fluoropyridine-2,3-dicarboxylate stands as a pivotal intermediate, its strategic importance underscored by the utility of the pyridine-2,3-dicarboxylic acid core in a range of bioactive molecules. This guide provides a comprehensive exploration of this compound, from its historical roots to detailed synthetic protocols, tailored for researchers, scientists, and professionals in drug development.

I. Historical Perspective: The Genesis of the 5-Fluoropyridine-2,3-dicarboxylic Acid Scaffold

The journey to Dimethyl 5-fluoropyridine-2,3-dicarboxylate begins with its parent diacid, 5-fluoropyridine-2,3-dicarboxylic acid. The first documented synthesis of this foundational molecule can be traced back to a 1962 patent.[1] This seminal work did not initially aim for the diacid itself, but rather for 5-fluoronicotinic acid, with the diacid, then termed "5-fluoroquinolinic acid," being a key intermediate.

The pioneering approach involved the oxidation of 3-fluoroquinoline.[1] This method relied on the generation of nascent or atomic oxygen to cleave the benzene ring of the quinoline system, leaving the fluorinated pyridine core intact. This discovery was significant as it provided a viable pathway to a novel class of fluorinated pyridine derivatives.

The initial synthesis, as described in the patent, utilized oxidizing agents capable of producing nascent oxygen, such as the combination of hydrogen peroxide with a heavy metal salt or anodic oxygen via electrolysis.[1] This foundational work laid the groundwork for future explorations and optimizations in the synthesis of this important heterocyclic scaffold.

II. Synthesis of the Precursor: 5-Fluoropyridine-2,3-dicarboxylic Acid

The original synthesis of 5-fluoropyridine-2,3-dicarboxylic acid from 3-fluoroquinoline is a classic example of oxidative cleavage. The mechanism, while not detailed in the original patent, can be understood as a multi-step process initiated by the powerful oxidizing species.

Reaction Mechanism Overview

The oxidation of the quinoline ring is a complex process. The nascent oxygen, a highly reactive species, attacks the electron-rich benzene portion of the 3-fluoroquinoline molecule. This leads to the cleavage of the C-C bonds in the carbocyclic ring, ultimately forming two carboxylic acid groups at the 2- and 3-positions of the pyridine ring. The fluorine atom at the 5-position remains untouched due to the stability of the C-F bond and the directing effects of the pyridine nitrogen.

Caption: Oxidative cleavage of 3-fluoroquinoline.

Experimental Protocol: Synthesis of 5-Fluoropyridine-2,3-dicarboxylic Acid

The following protocol is based on the method described in U.S. Patent 3,027,380.[1]

Materials:

-

3-Fluoroquinoline

-

Hydrogen Peroxide

-

Copper Salt (e.g., Copper(II) sulfate)

-

Acetic Acid (solvent)

-

Concentrated Sulfuric Acid (for electrolytic method)

-

Lead Anode (for electrolytic method)

-

Noble Metal Cathode (e.g., Platinum) (for electrolytic method)

Procedure using Hydrogen Peroxide:

-

Dissolve 3-fluoroquinoline in acetic acid in a suitable reaction vessel.

-

Add a catalytic amount of a copper salt.

-

Slowly add hydrogen peroxide to the mixture while maintaining the reaction temperature.

-

Monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the 5-fluoropyridine-2,3-dicarboxylic acid. This may involve removal of the solvent, followed by purification steps such as recrystallization.

Procedure using Electrolytic Oxidation:

-

Prepare an electrolytic cell with a lead anode and a noble metal cathode.

-

Use concentrated sulfuric acid as the electrolyte.

-

Introduce 3-fluoroquinoline into the electrolytic cell.

-

Apply a current to initiate the anodic oxidation.

-

Maintain the reaction temperature and continue electrolysis until the starting material is consumed.

-

Isolate the 5-fluoropyridine-2,3-dicarboxylic acid from the electrolyte solution.

III. Synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate

The conversion of the synthesized 5-fluoropyridine-2,3-dicarboxylic acid to its dimethyl ester is a standard and highly efficient chemical transformation known as Fischer-Speier esterification. This reaction involves treating the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Causality Behind Experimental Choices

-

Excess Methanol: The Fischer esterification is a reversible reaction.[2][3] By using a large excess of methanol, which often serves as the solvent, the equilibrium is shifted towards the formation of the ester product, in accordance with Le Chatelier's principle.[4]

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial.[2] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[3][4]

-

Reflux Conditions: The reaction is typically carried out at the reflux temperature of the alcohol.[2][5] This provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the starting materials. While not always necessary when using a large excess of alcohol, for optimal yields, water can be removed using a Dean-Stark apparatus.[5]

Caption: Fischer-Speier Esterification Pathway.

Experimental Protocol: Fischer-Speier Esterification

This is a generalized and reliable protocol for the synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate from the corresponding diacid.

Materials:

-

5-Fluoropyridine-2,3-dicarboxylic acid

-

Anhydrous Methanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate or Diethyl Ether (for extraction)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoropyridine-2,3-dicarboxylic acid.

-

Add a large excess of anhydrous methanol (to act as both reactant and solvent).

-

Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction can be monitored by TLC or LC-MS.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst, caution: CO₂ evolution), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Dimethyl 5-fluoropyridine-2,3-dicarboxylate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value/Condition | Rationale |

| Starting Material | 5-Fluoropyridine-2,3-dicarboxylic acid | Precursor for the target ester. |

| Reagent | Anhydrous Methanol | Reactant and solvent; used in excess to drive equilibrium. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack.[6] |

| Temperature | Reflux (approx. 65 °C) | Provides sufficient energy for the reaction to proceed.[5] |

| Reaction Time | 4-24 hours | Dependent on the scale and specific conditions; requires monitoring. |

| Work-up | NaHCO₃ wash, extraction | Neutralizes the acid catalyst and isolates the ester product. |

| Purification | Recrystallization/Chromatography | To obtain the final product in high purity. |

IV. Characterization and Applications

The structure of Dimethyl 5-fluoropyridine-2,3-dicarboxylate can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The presence of the fluorine atom and the two methyl ester groups provides multiple handles for further chemical transformations, making this compound a versatile building block. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals where the fluorinated pyridine-2,3-dicarboxylate moiety is a crucial pharmacophore.

V. Conclusion

The discovery and synthesis of Dimethyl 5-fluoropyridine-2,3-dicarboxylate are rooted in the early exploration of fluorinated heterocyclic compounds. From its origins as an intermediate in the oxidative degradation of 3-fluoroquinoline to its synthesis via the robust and reliable Fischer-Speier esterification, this compound exemplifies the evolution of synthetic organic chemistry. For researchers in drug discovery and development, a thorough understanding of the history and synthetic methodologies associated with such key intermediates is paramount for the innovation of new and effective chemical entities.

VI. References

-

Current time information in Washington, DC, US. (n.d.). Google. Retrieved January 16, 2026, from

-

Heinzelman, R. V. (1962). Process for preparing 5-fluoronicotinic acid (U.S. Patent No. 3,027,380A). U.S. Patent and Trademark Office.

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Fischer–Speier esterification. (2023, December 16). In Wikipedia. [Link]

-

Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]

-

Oxidation of 2- and 3-Halogenated Quinolines: An Easy Access to 5- and 6-Halogenopyridine-2,3-dicarboxylic Acids. (2001). Synthesis, 2001(12), 1834–1838. [Link]

-

Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Shutske, G. M. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides (U.S. Patent No. EP0564083A1). European Patent Office.

-

Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids (U.S. Patent No. 2,758,999A). U.S. Patent and Trademark Office.

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). Molecules, 24(8), 1500. [Link]

-

Preparation method of fluoropyridine compounds. (2013). CN102898358A.

-

Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride? (2023, July 16). Chemistry Stack Exchange. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

Sources

- 1. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Physical Properties of Dimethyl 5-fluoropyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-fluoropyridine-2,3-dicarboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical properties of Dimethyl 5-fluoropyridine-2,3-dicarboxylate, supported by established analytical methodologies for their determination.

Chemical Structure and General Data

A foundational understanding of the physical properties of a compound begins with its chemical identity. The structure and key identifiers for Dimethyl 5-fluoropyridine-2,3-dicarboxylate are summarized below.

| Property | Value | Source |

| IUPAC Name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate | N/A |

| CAS Number | 155702-14-0 | [1] |

| Molecular Formula | C₉H₈FNO₄ | N/A |

| Molecular Weight | 213.16 g/mol | N/A |

| Canonical SMILES | COC(=O)C1=C(C(=O)OC)N=C(C=C1)F | N/A |

Core Physical Properties

It is crucial for researchers to experimentally determine these properties for any new batch of the compound to ensure purity and for accurate reaction planning. The following sections detail the standardized protocols for these determinations.

Experimental Protocols for Physical Property Determination

The following protocols are established, reliable methods for determining the key physical properties of organic compounds like Dimethyl 5-fluoropyridine-2,3-dicarboxylate.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline Dimethyl 5-fluoropyridine-2,3-dicarboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of Dimethyl 5-fluoropyridine-2,3-dicarboxylate in various solvents is essential for its purification, reaction setup, and formulation.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, and hexane).

-

Procedure: To a test tube containing a small, pre-weighed amount of the compound (e.g., 10 mg), the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing or shaking after each addition.

-

Observation: The solubility is observed and can be qualitatively described as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: Some of the solid dissolves, but a significant portion remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solid determined by techniques such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Diagram of Solubility Testing Workflow:

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information about the number of different types of protons and their chemical environments within the molecule. For Dimethyl 5-fluoropyridine-2,3-dicarboxylate, one would expect to see signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the two ester groups. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule. For Dimethyl 5-fluoropyridine-2,3-dicarboxylate, distinct signals are expected for the carbons of the pyridine ring (with C-F coupling observed for the carbon bonded to fluorine and adjacent carbons) and the carbonyl and methyl carbons of the ester groups.

Methodology for NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

Diagram of NMR Spectroscopy Workflow:

Caption: General Workflow for NMR Spectroscopy.

Conclusion

While specific experimental data for Dimethyl 5-fluoropyridine-2,3-dicarboxylate remains to be broadly published, this guide provides the necessary framework for its physical and spectroscopic characterization. The outlined experimental protocols are robust and widely accepted in the scientific community. Accurate determination and reporting of these fundamental physical properties are essential for advancing the research and development of new chemical entities based on this promising fluorinated pyridine scaffold. Researchers working with this compound are strongly encouraged to perform these characterizations and contribute the data to the scientific literature.

References

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Retrieved from [Link]

- Google Patents. (n.d.). CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.

-

Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Dimethyl pyridine-2,6-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate.

-

Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Retrieved from [Link]

-

Chegg.com. (2017). Annotate the followng H & C-NMR for dimethyl. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). SUPPORTING INFORMATION 5 NMR Spectra. Retrieved from [Link]

-

PubMed. (2002). NMR study on the interaction of 1,4-cubanedicarboxylic acid and its esters with elemental fluorine. The synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Dimethyl 5-fluoropyridine-2,3-dicarboxylate for Drug Discovery and Development

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

Pyridinols and their derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into these structures can dramatically alter their physicochemical properties, including metabolic stability, receptor binding affinity, and bioavailability.[1][2] Fluorine's high electronegativity and minimal steric footprint can modulate electronic properties and membrane permeability, rendering fluorinated pyridines like Dimethyl 5-fluoropyridine-2,3-dicarboxylate highly valuable in the design of novel therapeutics.[1][3][4]

Dimethyl 5-fluoropyridine-2,3-dicarboxylate, a pyridine derivative featuring a fluorine atom and two methyl carboxylate groups, presents a unique profile for investigation. Its structural predecessor, 5-fluoropyridine-2,3-dicarboxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Understanding the solubility of the dimethyl ester form is paramount for its effective utilization in high-throughput screening, formulation, and ultimately, its journey through the drug development pipeline.[6][7]

This technical guide provides an in-depth analysis of the solubility of Dimethyl 5-fluoropyridine-2,3-dicarboxylate. It will delve into the theoretical underpinnings of its solubility based on its structure, present robust experimental protocols for its empirical determination, and discuss the practical implications for researchers and drug development professionals.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent.[6] For Dimethyl 5-fluoropyridine-2,3-dicarboxylate, several key structural features will dictate its behavior in different media.

The Influence of Fluorine Substitution

The introduction of a fluorine atom to the pyridine ring has profound electronic effects. Fluorine is a strongly electron-withdrawing group, which lowers the electron density of the pyridine ring.[1][8] This inductive effect decreases the basicity of the pyridine nitrogen, meaning it is less likely to be protonated in acidic solutions.[8] This can impact solubility in aqueous buffers of varying pH. Furthermore, fluorination is known to increase the lipophilicity of aromatic systems, which would suggest enhanced solubility in non-polar organic solvents.[8][9] However, the high polarity of the C-F bond itself can also increase the overall polarity of the molecule, creating a complex solubility profile.[8]

The Role of the Dicarboxylate Esters

The two methyl carboxylate groups at the 2 and 3 positions are significant contributors to the molecule's polarity. The ester functionalities can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents. However, they also contribute to the molecule's crystal lattice energy. A higher crystal lattice energy, which is the energy required to break apart the solid-state structure, will generally lead to lower solubility.

Structural Analogs as a Predictive Tool

| Property | Dimethyl 5-bromopyridine-2,3-dicarboxylate | Dimethyl 5-methylpyridine-2,3-dicarboxylate | Dimethyl pyridine-3,5-dicarboxylate | Dimethyl 5-fluoropyridine-2,3-dicarboxylate (Predicted) |

| Molecular Weight | 274.07 g/mol [10] | 209.20 g/mol [13] | 195.17 g/mol [14] | ~213.16 g/mol |

| Physical Form | Yellow powder / Solid[10][11] | Not specified | Not specified | Likely a solid |

| Predicted pKa | -3.18±0.10[10] | Not available | Not available | Likely to be a weak base due to fluorine's electron-withdrawing effect |

| Predicted XLogP3 | Not available | 0.96320[13] | 0.6[14] | Likely between 0.5 and 1.5 |

Table 1: Comparative physicochemical properties of structurally related compounds to predict the properties of Dimethyl 5-fluoropyridine-2,3-dicarboxylate.

Experimental Determination of Solubility

Given the absence of published quantitative data, empirical determination of solubility is essential. The two primary methods employed in drug discovery are kinetic and equilibrium solubility assays.[7]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess a compound's solubility from a DMSO stock solution.[6][7] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated organic stock.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Dimethyl 5-fluoropyridine-2,3-dicarboxylate in 100% Dimethyl Sulfoxide (DMSO).[15]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well, bringing the final DMSO concentration to a low percentage (e.g., 1-5%).

-

Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a laser nephelometer, which detects light scattering from precipitated particles.[16]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Caption: Workflow for Kinetic Solubility Determination.

Equilibrium (Thermodynamic) Solubility Assay

Considered the "gold standard," this method measures the true solubility of a compound at equilibrium and is crucial for pre-formulation and later-stage development.[17]

-

Compound Addition: Add an excess amount of solid Dimethyl 5-fluoropyridine-2,3-dicarboxylate to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.[18]

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its sensitivity and ability to detect impurities or degradation.[6][18]

-

Data Analysis: The concentration determined by HPLC represents the equilibrium solubility of the compound in that specific solvent system.

Caption: Workflow for Equilibrium Solubility Determination.

Implications for Drug Development

A compound's solubility is a critical parameter that influences multiple stages of the drug discovery and development process.[6]

-

Early Discovery & Bioassays: For in-vitro assays, a compound must be soluble in the assay medium to produce reliable data. A commonly accepted solubility threshold for drug discovery compounds is greater than 60 µg/mL.[6] Poor solubility can lead to false negatives or underestimated potency.

-

Formulation Development: The choice of a suitable delivery vehicle for in-vivo studies is highly dependent on the compound's solubility. Low aqueous solubility may necessitate complex formulations, such as co-solvents, surfactants, or amorphous solid dispersions, to achieve adequate bioavailability.[18]

-

Pharmacokinetics: Solubility directly impacts the rate and extent of drug absorption after oral administration. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

The structural features of Dimethyl 5-fluoropyridine-2,3-dicarboxylate—a fluorinated aromatic core with polar ester groups—suggest that its solubility will be highly dependent on the solvent system. It is plausible that it will exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, and potentially in chlorinated solvents like dichloromethane, which is often used in synthesis.[19][20] Its solubility in aqueous media is likely to be low and should be a primary focus of experimental investigation.

Conclusion

While a definitive, published solubility value for Dimethyl 5-fluoropyridine-2,3-dicarboxylate remains elusive, a comprehensive understanding of its potential behavior can be derived from its chemical structure and the properties of analogous compounds. The presence of the fluorine atom and dicarboxylate esters creates a nuanced profile that requires empirical validation. The detailed kinetic and equilibrium solubility protocols provided in this guide offer a robust framework for researchers to generate the critical data needed to advance their research. Accurate solubility assessment is not merely a procedural step; it is a foundational element for the successful development of novel therapeutics based on this promising fluorinated pyridine scaffold.

References

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health.

- Solubility Test | AxisPharm. (n.d.). AxisPharm.

- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. (n.d.). Benchchem.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, September 9). PubMed.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.

- China Fluorinated Pyridine Manufacturers Suppliers Factory. (n.d.).

- Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4. (n.d.). PubChem.

- Cas 1479-96-5,5-fluoropyridine-2,3-dicarboxylic acid. (n.d.). LookChem.

- Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5. (n.d.). Vulcanchem.

- Dimethyl 5-methylpyridine-2,3-dicarboxylate. (n.d.). Echemi.

- Organic Syntheses Procedure. (n.d.).

- Dimethyl 5-bromopyridine-2,3-dicarboxylate. (n.d.). CymitQuimica.

- Synthesis of 2-amino-5-fluoropyridine. (2025, August 7). ResearchGate.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI.

- Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (n.d.). MDPI.

- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

- Preparation of difluorpyridine compounds. (n.d.). European Patent Office.

- Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. (2018, May 4). Reddit.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.

- Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. lookchem.com [lookchem.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kaibangchem.com [kaibangchem.com]

- 10. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]

- 11. Dimethyl 5-bromopyridine-2,3-dicarboxylate | CymitQuimica [cymitquimica.com]

- 12. reddit.com [reddit.com]

- 13. echemi.com [echemi.com]

- 14. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. rheolution.com [rheolution.com]

- 17. researchgate.net [researchgate.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Methodological & Application

Applications of Dimethyl 5-fluoropyridine-2,3-dicarboxylate in medicinal chemistry

Application Notes & Protocols: Dimethyl 5-fluoropyridine-2,3-dicarboxylate

A Versatile Fluorinated Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and membrane permeability.[1] The pyridine ring, a privileged scaffold in numerous FDA-approved drugs, provides a versatile framework for engaging with biological targets.[2] Dimethyl 5-fluoropyridine-2,3-dicarboxylate combines these two powerful features, presenting a highly valuable and strategically functionalized building block for drug discovery programs.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the applications of Dimethyl 5-fluoropyridine-2,3-dicarboxylate. We will delve into its role as a key intermediate, provide detailed experimental protocols for its derivatization, and explore its potential in generating novel therapeutic agents, particularly in oncology and virology.

Chemical Profile:

| Property | Value |

| IUPAC Name | Dimethyl 5-fluoropyridine-2,3-dicarboxylate |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Key Features | - Electron-deficient fluoropyridine core for metabolic stability. - Orthogonal ester groups at C2 and C3 for selective functionalization. - Strategic fluorine placement for modulating pKa and binding interactions. |

Core Applications in Medicinal Chemistry

The unique arrangement of functional groups in Dimethyl 5-fluoropyridine-2,3-dicarboxylate makes it an ideal starting point for the synthesis of complex heterocyclic systems. Its utility is primarily demonstrated in its conversion to amides, carboxylic acids, and fused ring systems like imidazopyridines, which are prominent in kinase inhibitor design.[3][4]

Synthesis of Kinase Inhibitors

Protein kinases are critical targets in oncology, and the imidazopyridine scaffold is a well-established core for kinase inhibitors.[3][4] Derivatives of Dimethyl 5-fluoropyridine-2,3-dicarboxylate are precursors to potent inhibitors of kinases such as c-Met and CDK9.[5][6] The general synthetic strategy involves the sequential functionalization of the dicarboxylate, reduction of a nitro group (if introduced), and subsequent cyclization to form the fused imidazole ring.

The workflow below illustrates a generalized pathway from the fluorinated pyridine scaffold to a hypothetical kinase inhibitor.

Caption: Generalized workflow for synthesizing kinase inhibitors.

Development of Antiviral and Anticancer Agents

The fluoropyridine motif is integral to numerous bioactive compounds with demonstrated anticancer and antiviral activities.[7][8][9][10] For instance, 2-amino-5-fluoropyridine is a key intermediate in the synthesis of peptide deformylase inhibitors.[11] By serving as a precursor to analogous 5-fluoropyridine-2,3-diamines or related structures, Dimethyl 5-fluoropyridine-2,3-dicarboxylate provides a pathway to novel compounds for evaluation against various cancer cell lines and viral targets.[12][13]

The diester functionality allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[14] For example, conversion to a diamide allows for the introduction of two points of diversity, which can be crucial for tuning the pharmacological profile of a lead compound.

Experimental Protocols

The following protocols are representative methods for the derivatization of Dimethyl 5-fluoropyridine-2,3-dicarboxylate and its analogs. Researchers should perform appropriate safety assessments before conducting any chemical synthesis.

Protocol 1: Saponification to 5-Fluoropyridine-2,3-dicarboxylic acid

The conversion of the diester to the corresponding dicarboxylic acid is a fundamental first step for many synthetic routes, particularly for subsequent amide couplings or cyclization reactions.

Rationale: This hydrolysis provides a diacid scaffold that can be activated (e.g., to an acid chloride) for coupling with amines or used directly in condensation reactions.

Workflow:

Caption: Protocol workflow for diester hydrolysis.

Step-by-Step Methodology:

-

Dissolve Dimethyl 5-fluoropyridine-2,3-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.5 eq) to the solution at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once complete, carefully acidify the reaction mixture to pH 2-3 using 1M hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid, which can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 5-Fluoropyridine-2,3-dicarboxamide

This protocol details the direct amidation of the diester, a common transformation to introduce new functional handles and modulate solubility.

Rationale: The formation of a primary diamide provides hydrogen bond donors and acceptors, which can be critical for target engagement. The amides can also serve as precursors for further reactions, such as dehydration to nitriles.

Step-by-Step Methodology:

-

Charge a pressure-sealed reaction vessel with Dimethyl 5-fluoropyridine-2,3-dicarboxylate (1.0 eq) and a 7M solution of ammonia in methanol (10-15 eq).

-

Seal the vessel tightly and heat the mixture to 70-80 °C.

-

Maintain stirring at this temperature for 16-24 hours. The reaction progress can be monitored by LC-MS.

-

After completion, cool the reaction vessel to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude solid can be triturated with diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure 5-Fluoropyridine-2,3-dicarboxamide.

Protocol 3: Formation of a Fused Imidazopyridine Ring System

This protocol outlines a potential route to an imidazo[4,5-b]pyridine core, a key scaffold in many kinase inhibitors, starting from a diamino precursor derived from the title compound.[5][12] This protocol assumes the successful synthesis of the requisite 5,6-diaminopyridine-2,3-dicarboxamide derivative.

Rationale: The cyclization to form the fused imidazole ring creates a rigid, planar system that mimics the purine core of ATP, enabling competitive inhibition at the kinase hinge region.

Step-by-Step Methodology:

-

Suspend the 5-fluoro-6-aminopyridine-2,3-dicarboxamide derivative (1.0 eq) in triethyl orthoformate (10-20 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approx. 145-150 °C) for 4-8 hours.

-

Monitor the formation of the cyclized product by LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove excess triethyl orthoformate.

-

The crude residue can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the desired imidazo[4,5-b]pyridine product.

Summary of Potential Derivatives and Activities

The true value of Dimethyl 5-fluoropyridine-2,3-dicarboxylate lies in the diverse array of derivatives it can generate and their potential biological activities.

| Derivative Class | Potential Therapeutic Area | Key Synthetic Transformation | Representative Target(s) |

| Imidazo[4,5-b]pyridines | Oncology | Diamination, Cyclization | CDKs, c-Met, VEGFR-2[5][6][8] |

| Pyrido[2,3-d]pyrimidines | Oncology, Inflammation | Condensation with amidines | Kinases, Dihydrofolate Reductase |

| Simple Amides/Esters | Various | Amidation, Transesterification | Proteases, Polymerase enzymes |

| Antiviral Nucleoside Analogs | Virology | Glycosylation (after modification) | HIV, HBV Reverse Transcriptase[7] |

References

- Synthesis and Biological Evaluation of 2',3'-dideoxy-L-pyrimidine Nucleosides as Potential Antiviral Agents Against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). PubMed.

- Dimethyl 5-bromopyridine-2,3-dicarboxylate - 521980-82-5. Vulcanchem.

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.

-

Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate. Google Patents.

-

Synthesis and evaluation of pharmacological activities of 3, 5-dialkyl 1, 4-dihydro-2,6-dimethyl-4-nitroimidazole-3, 5-pyridine dicarboxylates. PubMed. Available at: [Link]

-

Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. MDPI. Available at: [Link]

-

Design and synthesis of fused pyridine building blocks for automated library generation. Symeres. Available at: [Link]

-

New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. Available at: [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

-

Pharmacological and Predicted Activities of Natural Azo Compounds. PMC - NIH. Available at: [Link]

-

Synthesis of new C5-(1-substituted-1,2,3-triazol-4 or 5-yl)-2'-deoxyuridines and their antiviral evaluation. PubMed. Available at: [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. Available at: [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

-

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate. MySkinRecipes. Available at: [Link]

- EP0333020A2 - Process for the preparation of substituted pyridines. Google Patents.

-

Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. NIH. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. PubMed. Available at: [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Available at: [Link]

-

New Anticancer Agents: Design, Synthesis and Evaluation. PMC - NIH. Available at: [Link]

-

Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. Available at: [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.

-

New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. PMC - NIH. Available at: [Link]

-

Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PMC - NIH. Available at: [Link]

-

Pharmacological Activity of 4,5-Dihydropyrazole Derivatives (Review). Request PDF. Available at: [Link]

-

Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link]

-

Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

-

Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available at: [Link]

-

Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]

-

Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI. Available at: [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

-

Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]

Sources

- 1. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2',3'-dideoxy-L-pyrimidine nucleosides as potential antiviral agents against human immunodeficiency virus (HIV) and hepatitis B virus (HBV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of new C5-(1-substituted-1,2,3-triazol-4 or 5-yl)-2'-deoxyuridines and their antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Synthesis of Novel Derivatives from Dimethyl 5-fluoropyridine-2,3-dicarboxylate: An Application and Protocol Guide

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds